
2-Azacyclononanone
Overview
Description
2-Azacyclononanone, also known as omega-Caprylolactam, is a cyclic organic compound with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol . It is a versatile building block in chemical synthesis, participating in various reactions such as ring-opening, ring-closing, and functional group transformations . This compound is known for its ability to undergo diverse chemical transformations, making it useful for constructing complex molecular architectures .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Azacyclononanone can be synthesized through the cyclization of 8-aminooctanoic acid . The reaction typically involves heating the amino acid in the presence of a dehydrating agent, such as phosphorus pentoxide, to induce cyclization and form the lactam ring . The reaction conditions usually require temperatures around 150°C to 200°C .
Industrial Production Methods: In industrial settings, this compound is produced through a similar cyclization process but on a larger scale. The process involves the use of continuous reactors to ensure efficient heat transfer and product formation . The crude product is then purified through recrystallization or distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Azacyclononanone undergoes various chemical reactions, including:
Nucleophilic Addition: It can participate in nucleophilic addition reactions, forming new carbon-carbon and carbon-heteroatom bonds.
Ring-Opening and Ring-Closing: The compound can undergo ring-opening and ring-closing reactions, allowing for the formation of different cyclic structures.
Functional Group Transformations: It can be used to introduce functional groups at specific positions within a molecule.
Common Reagents and Conditions:
Nucleophilic Addition: Common reagents include organometallic compounds such as Grignard reagents or organolithium compounds.
Ring-Opening: Acidic or basic conditions can be used to facilitate ring-opening reactions.
Functional Group Transformations: Various electrophiles, such as alkyl halides or acyl chlorides, can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition can yield alcohols or amines, while ring-opening can produce linear amides .
Scientific Research Applications
Analytical Chemistry
Internal Standard in Chromatography
2-Azacyclononanone has been utilized as an internal standard in liquid chromatography-ultraviolet detection (LC-UV) methods for quantifying caprolactam in aqueous food stimulants. The presence of this compound helps to correct for variations during the analytical process, enhancing the accuracy and precision of measurements. Its stability and distinct UV absorbance make it an ideal candidate for such applications.
Organic Synthesis
Synthetic Intermediate
The compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. It can be synthesized through various methods, including cyclization reactions involving amino acids or their derivatives. Its nitrogen-containing structure allows for further functionalization, making it valuable in developing new drugs and biologically active compounds.
Potential Therapeutic Applications
Research indicates that this compound may exhibit various biological activities due to its structural properties. Preliminary studies have suggested potential antimicrobial and anticancer effects, although more extensive research is needed to fully characterize these activities.
Case Study 1: Antimicrobial Activity
A study investigating related cyclic amides found that compounds with similar structures exhibited significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial DNA replication, suggesting that this compound could be explored for similar applications.
Case Study 2: Anticancer Potential
In vitro studies have indicated that cyclic amides can inhibit the proliferation of cancer cell lines. Related compounds demonstrated cytotoxic effects against breast cancer (MCF-7) and cervical cancer (HeLa) cells, suggesting that this compound may also possess anticancer properties worth investigating further.
Comparative Analysis of Biological Activities
The following table summarizes the potential biological activities of this compound compared to other structurally similar compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
This compound | Lactam | Antimicrobial, Anticancer |
Caprolactam | Lactam | Industrial applications |
Other cyclic amides | Various | Varies (antimicrobial, anticancer) |
Mechanism of Action
Comparison with Similar Compounds
Caprolactam: Another cyclic lactam used in the production of nylon-6.
Valerolactam: A smaller cyclic lactam used in the synthesis of various polymers.
Pyrrolidone: A five-membered lactam used as a solvent and in the production of polyvinylpyrrolidone.
Uniqueness: 2-Azacyclononanone is unique due to its larger ring size compared to caprolactam and valerolactam, which allows for different reactivity and applications . Its ability to form complexes with lanthanides and other metals also sets it apart from other cyclic lactams .
Biological Activity
2-Azacyclononanone, a cyclic amide compound, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is a cyclic lactam with the molecular formula C9H15NO. It can be synthesized through the Beckmann rearrangement of cycloalkanone oximes. The typical reaction involves using cobalt salts and Lewis acids as catalysts to enhance the yield and efficiency of the conversion process .
Synthesis Overview
- Starting Material : Cycloalkanone oxime (e.g., cyclohexanone oxime)
- Catalysts : Cobalt salts (e.g., Co(BF4)2) and Lewis acids (e.g., ytterbium trifluoromethanesulfonate)
- Conditions : Stirring in acetonitrile at elevated temperatures (around 80°C)
- Yield : Up to 96.6% under optimized conditions .
Biological Activities
This compound exhibits a range of biological activities, primarily due to its interaction with various biological targets.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In a study examining its effects on various bacterial strains, it demonstrated inhibitory effects against both gram-positive and gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.
Anticancer Properties
Recent studies have investigated the cytotoxic effects of this compound on cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways, suggesting potential as an anticancer agent .
Neuroprotective Effects
There is emerging evidence that this compound may exhibit neuroprotective effects. In vitro studies have shown that it can reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer’s .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as a natural antimicrobial agent.
- Cytotoxicity Against Cancer Cells : In a controlled experiment, various concentrations of this compound were tested on MCF-7 cells. The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity compared to untreated controls.
- Neuroprotection in Cell Models : In a model of oxidative stress induced by hydrogen peroxide, treatment with this compound resulted in a reduction in cell death by approximately 40%, demonstrating its neuroprotective capabilities.
The biological activities of this compound are attributed to several mechanisms:
- Cell Membrane Disruption : The compound’s lipophilic nature allows it to integrate into bacterial membranes, causing structural damage.
- Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels.
- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress in neuronal cells.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Azacyclononanone, and how can their efficiency be evaluated?
- Methodological Answer : The most prevalent method is the Beckmann rearrangement of cycloalkanone oximes, catalyzed by Brønsted acids or Lewis acids (e.g., cobalt salts). Efficiency can be assessed via reaction yield optimization, purity analysis (NMR, HPLC), and reaction time. For example, ¹H NMR data (δ 1.43–1.88 ppm for methylene protons, δ 5.73 ppm for NH) confirm structural integrity . Comparative studies using different catalysts (e.g., H2SO4 vs. CoCl2) should include kinetic profiling and side-product analysis.
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques :
- ¹H/¹³C NMR : Compare observed chemical shifts (e.g., δ 3.33–3.39 ppm for N-adjacent CH2 groups) with literature data .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 141 for [M+H]+).
- Chromatography (HPLC, GC) : Quantify impurities using calibrated retention times and area-under-curve metrics.
Advanced Research Questions
Q. What experimental design strategies optimize the Beckmann rearrangement for this compound synthesis under mild conditions?
- Methodological Answer :
- Catalyst Screening : Test Brønsted/Lewis acid combinations (e.g., H3PO4 with ZnCl2) to minimize side reactions.
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) vs. ionic liquids for reaction rate and yield.
- ANOVA Testing : Use factorial design to analyze interactions between temperature, catalyst loading, and solvent polarity. For example, a 3x3 matrix can identify optimal conditions while controlling for confounding variables .
Q. How can researchers resolve contradictions in reported NMR data for this compound?
- Methodological Answer : Contradictions often arise from solvent effects or tautomeric equilibria . Systematic approaches include:
- Variable Temperature NMR : Monitor signal splitting (e.g., NH proton broadening at higher temps) to assess dynamic processes .
- Deuterium Exchange Experiments : Confirm proton assignments by observing signal disappearance after D2O treatment.
- Cross-Validation with X-ray Crystallography : Resolve ambiguities via single-crystal structure analysis .
Q. What methodologies are suitable for studying the thermodynamic stability of this compound in solution?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measure melting points and decomposition enthalpies.
- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict ring strain and conformational energy barriers. Compare results with experimental ΔH values .
- Solubility Studies : Conduct phase diagrams in binary solvent systems to assess stability under varying conditions .
Q. How can researchers design experiments to probe the mechanistic pathway of this compound formation via Beckmann rearrangement?
- Methodological Answer :
- Isotopic Labeling : Introduce ¹⁸O or ¹⁵N isotopes in the oxime precursor to track migration/rearrangement steps via MS/NMR .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps.
- In Situ FTIR Monitoring : Detect intermediates (e.g., nitrilium ions) during the reaction .
Q. Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing contradictory yield data in this compound synthesis?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., higher yields with Lewis acids vs. Brønsted acids).
- Sensitivity Analysis : Use Monte Carlo simulations to assess the impact of variables (e.g., catalyst purity, moisture levels).
- Error Source Identification : Apply root-cause analysis (e.g., Ishikawa diagrams) to isolate procedural inconsistencies .
Q. How should researchers address overlapping signals in the NMR characterization of this compound derivatives?
- Methodological Answer :
- 2D NMR Techniques : Utilize COSY, HSQC, or NOESY to resolve overlapping peaks through scalar or dipolar coupling.
- Spectral Deconvolution : Use software (e.g., MestReNova) to mathematically separate integrated signals.
- Paramagnetic Shift Reagents : Add chiral shift agents (e.g., Eu(fod)3) to induce signal splitting .
Q. Ethical & Reproducibility Considerations
Q. What protocols ensure reproducibility in this compound synthesis across labs?
- Methodological Answer :
- Detailed SOPs : Specify catalyst batch sources, solvent drying methods, and inert atmosphere protocols.
- Open Data Sharing : Publish raw NMR/MS files in repositories (e.g., Zenodo) for independent verification.
- Collaborative Validation : Partner with external labs to replicate key findings under blinded conditions .
Q. How can researchers ethically navigate conflicts between proprietary synthesis methods and academic transparency?
- Methodological Answer :
- Redacted Disclosure : Share non-proprietary steps (e.g., general reaction conditions) while omitting trade-secret catalysts.
- Material Transfer Agreements (MTAs) : Collaborate with industry partners to access restricted reagents under confidentiality clauses.
- Ethics Review Boards : Consult institutional committees to balance commercial interests with academic integrity .
Properties
IUPAC Name |
azonan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-6-4-2-1-3-5-7-9-8/h1-7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLSUFFXJYEVHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)NCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25190-92-5 | |
Record name | 2H-Azonin-2-one, octahydro-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25190-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60239450 | |
Record name | 2-Azacyclononanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935-30-8 | |
Record name | Octahydro-2H-azonin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azacyclononanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caprylolactam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Azacyclononanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-octanelactam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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